Boc-Asp(OcHx)-OH

Catalog No.
S760139
CAS No.
73821-95-1
M.F
C15H25NO6
M. Wt
315.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OcHx)-OH

CAS Number

73821-95-1

Product Name

Boc-Asp(OcHx)-OH

IUPAC Name

(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

NLPQIWFEEKQBBN-NSHDSACASA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O

Boc-Asp(OcHx)-OH (CAS 73821-95-1) is a specialized, sterically hindered amino acid building block designed specifically for Boc-based solid-phase peptide synthesis (SPPS). Featuring a robust cyclohexyl (OcHx) ester on the beta-carboxyl group, this compound provides essential side-chain protection that is fully stable to trifluoroacetic acid (TFA) during iterative deprotection cycles while remaining cleanly cleavable by anhydrous hydrogen fluoride (HF) during final global deprotection. For procurement teams and peptide chemists, Boc-Asp(OcHx)-OH represents the industry-standard upgrade over generic benzyl-protected derivatives, as it is explicitly engineered to suppress aspartimide formation in problematic sequences, thereby directly improving crude peptide purity and minimizing costly downstream chromatographic purification .

Substituting Boc-Asp(OcHx)-OH with the cheaper, generic Boc-Asp(OBzl)-OH (benzyl ester) routinely leads to catastrophic yield losses when synthesizing peptides containing susceptible motifs like Asp-Gly, Asp-Ala, or Asp-Ser. During both the repetitive base-catalyzed neutralization steps and the final strongly acidic HF cleavage, the less sterically hindered benzyl ester allows the aspartic acid residue to cyclize into a succinimide (aspartimide) intermediate [1]. This intermediate rapidly undergoes ring-opening to generate β-aspartyl peptides and epimerized α-aspartyl peptides. Because these degradation products share the exact same molecular mass as the target active pharmaceutical ingredient (API) and often co-elute during high-performance liquid chromatography (HPLC), they are virtually impossible to separate efficiently at scale [2]. Consequently, utilizing the generic OBzl derivative in these scenarios drastically reduces the final yield of pure API, making the initially higher procurement cost of the OcHx derivative highly economical by comparison.

Suppression of Base-Catalyzed Aspartimide Formation During Neutralization

During the repetitive neutralization steps of Boc SPPS, cumulative exposure to tertiary amines can drive significant aspartimide formation. Quantitative studies using model tetrapeptides demonstrate that protecting the aspartyl side chain with a cyclohexyl ester restricts aspartimide formation to just 0.3% after 24 hours of diisopropylethylamine (DIEA) treatment. In direct contrast, the standard benzyl ester (OBzl) comparator exhibits a 170-fold higher rate of imide formation under identical basic conditions[1].

Evidence DimensionAspartimide formation during tertiary amine treatment
Target Compound Data0.3% aspartimide formation
Comparator Or BaselineBoc-Asp(OBzl)-OH (170-fold higher imide formation)
Quantified Difference170-fold reduction in base-catalyzed side reactions
Conditions24-hour exposure to diisopropylethylamine (DIEA) at room temperature

This massive reduction in base-catalyzed degradation is critical for maintaining sequence integrity and yield during the synthesis of long-chain peptides requiring dozens of neutralization cycles.

Reduction in Acid-Catalyzed Cyclization During HF Cleavage

The final global deprotection step in Boc SPPS utilizes highly concentrated anhydrous hydrogen fluoride (HF), which strongly promotes acid-catalyzed aspartimide formation. Kinetic evaluations reveal that the rate constant for aspartimide formation in HF-anisole for the generic benzyl ester is 73.6 x 10^-6 s^-1 at 0 °C. Utilizing Boc-Asp(OcHx)-OH reduces this cyclization rate by approximately three-fold compared to the benzyl-protected baseline, providing a significantly wider thermodynamic window to achieve complete cleavage without degrading the peptide backbone [1].

Evidence DimensionRate constant of acid-catalyzed aspartimide formation
Target Compound DataApprox. 24.5 x 10^-6 s^-1
Comparator Or BaselineBoc-Asp(OBzl)-OH (73.6 x 10^-6 s^-1)
Quantified Difference3-fold reduction in acid-catalyzed cyclization rate
ConditionsAnhydrous HF-anisole (9:1, v/v) cleavage at 0 °C

A slower degradation rate during harsh HF cleavage ensures higher recovery of the intact target peptide, directly improving the crude yield of the final API.

Total Process Impurity Limitation in Standard Workflows

When evaluating the entire solid-phase synthesis workflow—encompassing iterative TFA deprotection, DIEA neutralization, and final HF cleavage—the choice of aspartic acid protecting group dictates the final crude purity. Model studies confirm that by employing the cyclohexyl ester for aspartyl protection, total aspartimide-related impurities can be reliably suppressed to less than 2% under standard peptide synthesis conditions. This represents a definitive processability advantage over benzyl protection, which frequently yields double-digit impurity percentages in sterically unhindered sequences[1].

Evidence DimensionTotal aspartimide impurity profile
Target Compound Data< 2% total aspartimide formation
Comparator Or BaselineStandard benzyl protection (historically >10% in susceptible sequences)
Quantified DifferenceCaps aspartimide-related impurities at < 2% globally
ConditionsComplete Boc SPPS cycles including TFA, DIEA, and HF treatments

Capping total impurities at under 2% drastically reduces the burden on preparative HPLC, lowering manufacturing costs and accelerating time-to-market for peptide therapeutics.

Synthesis of Peptides Containing Asp-Gly or Asp-Asn Motifs

Sequences where the amino acid C-terminal to the aspartic acid residue is sterically unhindered (such as Glycine or Asparagine) are notoriously susceptible to aspartimide formation. Boc-Asp(OcHx)-OH is the mandatory procurement choice for synthesizing these motifs via Boc chemistry, as its bulky cyclohexyl group provides the necessary steric hindrance to prevent the backbone nitrogen from attacking the side-chain ester, ensuring high-fidelity assembly .

Commercial Manufacturing of Long-Chain Peptide APIs via Boc SPPS

In the synthesis of long peptides (>30 amino acids), the growing peptide chain is subjected to numerous repetitive cycles of TFA deprotection and tertiary amine neutralization. The 170-fold reduction in base-catalyzed aspartimide formation provided by the OcHx ester prevents cumulative yield losses over these extended syntheses, making it critical for maintaining the economic viability of large-scale Boc-based API manufacturing [1].

Complex Syntheses Requiring Extended or High-Concentration HF Cleavage

Certain peptide modifications or the presence of multiple highly resistant protecting groups (e.g., Arg(Tos)) may necessitate extended cleavage times or higher concentrations of anhydrous HF. The superior acid stability and three-fold slower acid-catalyzed cyclization rate of the cyclohexyl ester ensure that the aspartic acid residues remain intact during these harsh, prolonged global deprotection protocols, preventing late-stage product destruction [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

315.16818752 Da

Monoisotopic Mass

315.16818752 Da

Heavy Atom Count

22

Sequence

X

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